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Compound of Interest

Compound Name: (5-lodopyridin-3-yl)methanol

Cat. No.: B1324993

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-lodopyridin-3-yl)methanol is a halogenated pyridine derivative of interest in medicinal
chemistry and drug development due to its potential as a versatile building block in the
synthesis of more complex molecules. The presence of the iodo- and hydroxymethyl-
functionalities on the pyridine ring offers multiple reaction sites for derivatization. A thorough
understanding of its spectroscopic properties is fundamental for its identification, purity
assessment, and for tracking its transformation in chemical reactions. This technical guide
provides a summary of the available spectroscopic data for (5-lodopyridin-3-yl)methanol,
covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Challenges in Data Acquisition

A comprehensive search of publicly available scientific literature and chemical databases
reveals a notable scarcity of detailed, experimentally-derived spectroscopic data for (5-
lodopyridin-3-yl)methanol. While the compound is commercially available from several
suppliers, analytical data such as NMR, IR, and MS spectra are not consistently provided. This
guide is therefore based on typical spectroscopic values for similar pyridine and iodinated
aromatic compounds, and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (5-
lodopyridin-3-yl)methanol, both *H and 13C NMR are crucial for confirming the substitution
pattern on the pyridine ring and the presence of the methanol group.

'H NMR (Proton NMR)

The proton NMR spectrum of (5-lodopyridin-3-yl)methanol is expected to show distinct
signals for the aromatic protons and the methylene protons of the methanol group.

Table 1: Predicted *H NMR Spectral Data for (5-lodopyridin-3-yl)methanol

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Singlet (or narrow
~8.5 _ 1H H-2
triplet)
Singlet (or narrow
~8.3 _ 1H H-6
triplet)
Singlet (or narrow
~7.9 , 1H H-4
triplet)
~4.7 Singlet 2H -CH20H
Variable Broad Singlet 1H -OH

Experimental Protocol (General): A sample of (5-lodopyridin-3-yl)methanol would be
dissolved in a deuterated solvent, typically Chloroform-d (CDCIs3) or Dimethyl Sulfoxide-de
(DMSO-de), containing a small amount of Tetramethylsilane (TMS) as an internal standard (0
ppm). The spectrum would be acquired on a 300, 400, or 500 MHz NMR spectrometer. The
chemical shifts (d) are reported in parts per million (ppm) relative to TMS.

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted 3C NMR Spectral Data for (5-lodopyridin-3-yl)methanol
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Chemical Shift (6, ppm) Assighment

~155 C-6

~150 C-2

~145 C-4

~138 C-3

~95 C-5 (bearing lodine)
~62 -CH20H

Experimental Protocol (General): The 3C NMR spectrum would be obtained using the same

sample prepared for *H NMR analysis. A proton-decoupled sequence is typically used to

simplify the spectrum, resulting in single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of (5-lodopyridin-3-yl)methanol would be characterized by absorptions

corresponding to the O-H, C-H, C=C, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for (5-lodopyridin-3-yl)methanol

Wavenumber (cm~—2)

Intensity

Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch (-CH2)
] C=C and C=N stretching
1600-1550 Medium to Strong o
(pyridine ring)
) C=C and C=N stretching
1450-1400 Medium S
(pyridine ring)
1050-1000 Strong C-O stretch (primary alcohol)
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Experimental Protocol (General): The IR spectrum could be obtained using a Fourier Transform
Infrared (FTIR) spectrometer. The sample can be analyzed as a neat solid using an Attenuated
Total Reflectance (ATR) accessory, or as a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for (5-lodopyridin-3-yl)methanol

m/z (Mass-to-Charge Ratio) Interpretation
235 [M]*, Molecular ion
204 [M - CH20H]*

108 M - 1]+

78 Pyridine fragment

Experimental Protocol (General): A mass spectrum could be acquired using an Electron
lonization (EI) or Electrospray lonization (ESI) source. For El, the sample is introduced into the
ion source where it is bombarded with high-energy electrons, causing ionization and
fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a synthesized or
purchased sample of (5-lodopyridin-3-yl)methanol is outlined below.
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Workflow for Spectroscopic Characterization of (5-lodopyridin-3-yl)methanol

Sample Preparation

Synthesis or Procurement of
(5-lodopyridin-3-yl)methanol

i

Purification
(e.g., Recrystallization, Chromatography)

:

Initial Purity Assessment
(TLC, Melting Point)

Spectroscopic Analysis

NMR Spectroscopy

(*H and 3C) IR Spectroscopy

ion and Reporting

Structure Confirmation and
Data Interpretation

'

Tabulation of Spectroscopic Data

Y

Final Technical Report
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 To cite this document: BenchChem. [Spectroscopic Analysis of (5-lodopyridin-3-yl)methanol:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1324993#spectroscopic-data-for-5-iodopyridin-3-yl-
methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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